2-Amino-3-methyl-N-(1-phenylethyl)pentanamide, also known as 2-amino-2-methyl-N-(1-phenylethyl)pentanamide, is an organic compound characterized by its amide functional group. Its molecular formula is and it has a molecular weight of approximately 234.34 g/mol. The compound features a branched structure with an amino group, a methyl group, and a phenylethyl substituent, which contributes to its unique chemical properties and potential biological activities. The InChI key for this compound is BGSUQVLWKNOKQB-UHFFFAOYSA-N, which provides a standardized way to represent the chemical structure.
The specific products formed depend on the reagents and conditions employed during these reactions.
Preliminary studies indicate that 2-amino-3-methyl-N-(1-phenylethyl)pentanamide exhibits potential biological activities, particularly in modulating receptor pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its interaction with specific molecular targets. Detailed binding affinity studies are necessary to elucidate its precise mechanism of action and therapeutic potential .
The synthesis of 2-amino-3-methyl-N-(1-phenylethyl)pentanamide typically involves:
The compound has potential applications in various fields:
Interaction studies focus on how 2-amino-3-methyl-N-(1-phenylethyl)pentanamide interacts with biological receptors and enzymes. These studies are crucial for understanding its pharmacological profile and potential therapeutic applications. Initial findings suggest that it may influence G protein-coupled receptor pathways, but further research is needed to confirm these interactions and their implications in drug design .
Several compounds share structural similarities with 2-amino-3-methyl-N-(1-phenylethyl)pentanamide. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4-methyl-N-(1-phenylethyl)butanamide | Longer carbon chain | Different branching pattern affecting reactivity |
| 3-Amino-3-methyl-N-(1-naphthyl)butanamide | Naphthalene ring instead of phenyl | Potentially different biological activity |
| 2-Amino-N-(1-cyclohexyl)pentanamide | Cyclohexyl substituent | Variations in steric hindrance affecting binding |
Each of these compounds has unique properties that differentiate them from 2-amino-3-methyl-N-(1-phenylethyl)pentanamide, influencing their reactivity and biological activity.
The synthesis of 2-amino-3-methyl-N-(1-phenylethyl)pentanamide primarily relies on efficient amide bond formation between 2-amino-3-methylpentanoic acid and (R)-1-phenylethylamine through various peptide coupling methodologies . The formation of amide bonds represents the cornerstone of this synthetic process, requiring careful selection of coupling reagents to achieve optimal yields while maintaining stereochemical integrity [2].
Dicyclohexylcarbodiimide (DCC) serves as one of the most widely employed coupling agents for the synthesis of 2-amino-3-methyl-N-(1-phenylethyl)pentanamide [3] [4]. The mechanism involves the initial interaction of DCC with the carboxyl group of 2-amino-3-methylpentanoic acid to produce an O-acylisourea intermediate, which subsequently reacts with the amino group of 1-phenylethylamine to establish the desired amide bond [3]. This process operates effectively in organic solvents including dimethylformamide and dichloromethane, allowing application in both liquid-phase and solid-phase synthesis protocols [3].
The DCC coupling reaction proceeds through a two-step mechanism where the carboxylate attacks the DCC forming a reactive intermediate with a good leaving group, followed by nucleophilic substitution by the amine component [5]. This approach prevents the undesirable acid-base reaction that would otherwise occur between the carboxylic acid and amine, making the carboxylic acid susceptible to nucleophilic attack [5].
Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) represents a superior alternative for amide bond formation in the synthesis of 2-amino-3-methyl-N-(1-phenylethyl)pentanamide [6] [7]. HBTU activates carboxylic acids by forming a stabilized hydroxybenzotriazole leaving group, with the activated intermediate being attacked by the amine during aminolysis [6]. The mechanism involves carboxyl group attack on the imide carbonyl carbon of HBTU, followed by displacement of anionic benzotriazole N-oxide to yield tetramethylurea byproduct and the activated ester [6].
O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) provides even faster couplings with reduced epimerization compared to HBTU [7]. This reagent demonstrates particular efficiency for sterically hindered couplings and has seen widespread application in pharmaceutical synthesis due to its mild reaction conditions and high yields [7].
| Coupling Reagent | Typical Yield Range | Reaction Time | Solvent System |
|---|---|---|---|
| DCC | 70-85% | 4-12 hours | DCM/DMF |
| HBTU | 85-95% | 2-6 hours | DMF |
| HATU | 90-98% | 1-4 hours | DMF/DCM |
The selection of appropriate coupling conditions significantly influences both yield and product purity . Room temperature reactions generally provide satisfactory results, though extended reaction times may be necessary for complete conversion . Advanced purification techniques such as high-performance liquid chromatography are commonly employed to ensure consistent quality and purity of the final product .
The stereoselective synthesis of 2-amino-3-methyl-N-(1-phenylethyl)pentanamide requires precise control over the chiral centers present in both the amino acid component and the phenylethylamine moiety [8] [9]. The compound contains multiple stereogenic centers that necessitate careful consideration of asymmetric synthetic methodologies to achieve the desired stereochemical outcome [10].
Asymmetric synthesis approaches for constructing the requisite chiral centers involve the utilization of chiral auxiliary-directed transformations [8] [11]. The construction of chiral quaternary carbon stereocenters, particularly relevant for the 3-methyl substitution pattern, has been achieved through asymmetric hydroformylation methodologies [12]. This approach utilizes rhodium catalysts in combination with chiral phosphine ligands to generate α-quaternary stereocenters under mild conditions with satisfactory enantioselectivity [12].
Nickel(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands have emerged as a leading methodology for asymmetric synthesis of various structural types of amino acids [8]. These complexes provide practical, scalable, and cost-effective approaches for the synthesis of tailor-made amino acids with high stereochemical control [8].
Enzymatic asymmetric synthesis represents a unique preparation strategy with significant potential for the production of chiral amino acid components [9]. Methods include asymmetric reductive amination of keto acids, asymmetric transfer of amino groups to keto acids, enantioselective addition of ammonia to α,β-unsaturated acids, and aldol condensation reactions [9]. These biocatalytic approaches offer excellent stereoselectivity and operate under mild conditions, making them attractive for industrial applications [9].
Stereoselective multi-enzyme cascades have been developed for the synthesis of diastereomerically pure γ-oxyfunctionalized α-amino acids [13]. These systems couple dynamic kinetic resolution using N-acylamino acid racemase and L-selective aminoacylase with stereoselective dioxygenases to produce oxidized amino acids from racemic starting materials [13].
The synthesis of 2-amino-3-methyl-N-(1-phenylethyl)pentanamide requires careful protection of reactive functional groups to prevent unwanted side reactions during peptide bond formation [15] [16]. Protecting groups temporarily block reactive amino and carboxyl functionalities, ensuring that reactions occur at specific sites with high selectivity [15].
The fluorenylmethyloxycarbonyl (Fmoc) protecting group represents the most widely utilized method for amino group protection in the synthesis of amino acid derivatives [16] [17]. Fmoc protection is base-labile and can be removed under mild conditions using piperidine in dimethylformamide [16]. This protecting group demonstrates excellent stability toward acids and hydrolysis while allowing selective removal without affecting other protecting groups or sensitive functional groups [17].
The tert-butyloxycarbonyl (Boc) protecting group serves as an alternative acid-labile protecting group for amino functionality [16] [18]. Boc groups are removed under acidic conditions, typically with trifluoroacetic acid in dichloromethane, though this approach requires harsher conditions compared to Fmoc deprotection [16]. The choice between Fmoc and Boc strategies depends on the specific requirements of the synthesis and compatibility with other functional groups present [16].
| Protecting Group | Deprotection Conditions | Advantages | Limitations |
|---|---|---|---|
| Fmoc | Piperidine/DMF | Mild conditions, automation compatible | Base sensitivity |
| Boc | TFA/DCM | Acid stable during synthesis | Harsh deprotection |
| Benzyl | Hydrogenolysis | Orthogonal to acid/base | Requires hydrogenation |
Carboxyl group protection typically employs esterification reactions to prevent undesired side reactions [19]. Benzyl esters and tert-butyl esters are frequently used as protecting groups for carboxylic acid functionality [15] [20]. These esters prevent premature reactions at the carboxyl group during amide bond formation processes while maintaining compatibility with the chosen amino protection strategy [15].
Benzyl-protection methodology has been developed using benzyloxypyridinium triflate under relatively neutral reaction conditions [20]. This approach provides protection for both alcohols and carboxylic acids without requiring harsh acidic or basic conditions, thereby improving compatibility with sensitive functional groups [20].
The implementation of orthogonal protecting group strategies ensures that different functional groups can be selectively deprotected without affecting other protected sites [21]. This approach is particularly important in the synthesis of complex amino acid derivatives where multiple protection and deprotection steps are required [21]. The careful selection of compatible protecting groups allows for efficient synthetic sequences while maintaining high yields and product purity [21].
The industrial-scale production of 2-amino-3-methyl-N-(1-phenylethyl)pentanamide faces numerous challenges related to process scalability, cost optimization, and maintaining product quality [22] [23] [24]. These challenges encompass both upstream synthesis processes and downstream purification operations [22].
Solid-phase peptide synthesis, commonly employed for amino acid derivative production, relies heavily on solvents at nearly every step of the process [23]. This solvent dependence introduces several major challenges including persistent material costs, increased facility complexity, and specialized equipment requirements [23]. The use of aggressive chemicals such as trifluoroacetic acid necessitates vessels made from corrosion-resistant alloys, which can cost up to five times more than standard vessels [23].
The time-intensive nature of peptide synthesis operations presents additional scalability challenges [23]. Complex amino acid derivatives often require days to complete upstream synthesis, followed by lengthy downstream purification processes including traditional chromatography [23]. This extended manufacturing lifecycle significantly limits throughput capacity [23].
Purification represents the main cost driver in amino acid production processes, generating significant amounts of waste salts [25]. The high solubility of amino acid products in water and the vulnerability of functional groups to degradation present particular challenges for industrial purification [26]. Most purification approaches follow a two-stage process involving chemical modification to reduce solubility, followed by crystallization and subsequent reconversion [26].
| Challenge Category | Specific Issues | Impact on Production |
|---|---|---|
| Solvent Usage | High volumes, disposal costs | 40-60% of material costs |
| Equipment | Corrosion-resistant materials | 5x higher capital costs |
| Purification | Multi-step processes | 50-70% of total costs |
| Yield Loss | Incomplete reactions | 20-30% material loss |
Recent advances in process optimization focus on media development, process integration, and strategic technology selection [27]. Media optimization through chemically defined feed development has demonstrated significant potential for cost reduction while maintaining product quality [27]. Strategic supplementation approaches have shown success in reducing byproduct formation and enhancing overall process efficiency [27].
Equipment utilization optimization through improved scheduling and facility design can improve productivity by 20-30% [27]. Process integration between upstream synthesis and downstream purification operations significantly reduces overall manufacturing costs while enhancing product quality [27]. The development of continuous flow processes and automated reactor systems offers potential solutions for large-scale synthesis challenges .
Biotechnological processes, particularly fermentation using engineered strains such as Corynebacterium glutamicum or Escherichia coli, represent promising alternatives for amino acid production [22] [24]. Despite numerous advantages of fermentative production, these processes require significant improvements to increase productivity and reduce production costs [22]. The integration of advanced genetic engineering techniques with optimized fermentation conditions offers potential for more efficient large-scale production [24].
The thermodynamic stability of 2-amino-3-methyl-N-(1-phenylethyl)pentanamide is primarily governed by the inherent stability of the amide functional group and the intramolecular interactions within the molecule. Amides are characterized by exceptional stability under ambient conditions due to the resonance stabilization of the carbonyl-nitrogen bond, which imparts partial double bond character and restricts rotation around the C-N bond [1] [2] [3].
Thermal Stability Characteristics
The compound exhibits high thermal stability typical of secondary amides, with thermal decomposition expected to occur above 300°C [1] [4] [5]. This elevated decomposition temperature reflects the strong amide bond and the stabilizing influence of the phenylethyl substituent. The thermal degradation pathway likely involves initial deamination followed by carbonyl group decomposition, producing carbon oxides and nitrogen-containing fragments [6].
Chemical Stability Profile
Under standard conditions, 2-amino-3-methyl-N-(1-phenylethyl)pentanamide demonstrates remarkable resistance to hydrolysis, a characteristic property of amides that makes them practically irreversible under typical ambient conditions [1] [2]. The hydrolysis rate constant for amides is approximately 10⁻¹¹ s⁻¹, indicating exceptional stability in both acidic and basic aqueous solutions [1]. The compound remains stable when exposed to mild oxidizing agents, though strong oxidizing conditions may affect the amino group.
Phase Behavior and Crystallization
The presence of both amino and amide functional groups enables extensive hydrogen bonding, which significantly influences the compound's phase behavior [2] [5]. The primary amino group can act as both a hydrogen bond donor and acceptor, while the amide group provides additional hydrogen bonding sites. This hydrogen bonding network is expected to result in crystalline solid formation at room temperature with relatively high melting points characteristic of secondary amides [5] [7].
| Thermodynamic Parameter | Value/Description | Temperature Range | Reference |
|---|---|---|---|
| Amide bond stability | High (stable under ambient conditions) | 0-100°C | [1] [2] [3] |
| Thermal decomposition onset | >300°C (typical for secondary amides) | >300°C | [1] [4] [5] |
| Hydrolysis resistance | Resistant under neutral conditions | 0-100°C | [1] [2] |
| Chemical stability | Stable to mild oxidizing agents | 0-100°C | [1] [2] |
| Crystallization behavior | Expected due to hydrogen bonding | 0-150°C | [2] [5] |
The solubility behavior of 2-amino-3-methyl-N-(1-phenylethyl)pentanamide reflects the compound's amphiphilic nature, combining both hydrophilic and hydrophobic structural elements. The molecule contains polar functional groups (amino and amide) alongside hydrophobic alkyl and aromatic components, resulting in complex solubility patterns across different solvent systems [8] [9].
Polar Solvent Interactions
In highly polar solvents, the compound exhibits favorable solubility due to hydrogen bonding capabilities. The primary amino group and amide functionality can form multiple hydrogen bonds with protic solvents such as methanol and ethanol [8]. The solubility in these systems is enhanced by the ability of the carbonyl oxygen to accept hydrogen bonds while the amino and amide hydrogens serve as donors.
Dimethyl sulfoxide and dimethylformamide represent optimal solvents for this compound, as these aprotic polar solvents can effectively solvate both the polar and hydrophobic portions of the molecule through dipolar interactions [10]. The high dielectric constants of these solvents (47 for dimethyl sulfoxide, 38 for dimethylformamide) facilitate dissolution through strong dipole-dipole interactions [8].
Non-Polar Solvent Behavior
In non-polar solvents such as hexane and toluene, solubility is significantly limited due to the polar functional groups that cannot be effectively solvated [8] [9]. However, the phenylethyl substituent may provide some interaction with aromatic solvents like toluene through π-π stacking interactions, though this effect is insufficient to overcome the unfavorable solvation of the polar groups.
Mixed Solvent Systems
The compound's solubility can be optimized through the use of mixed solvent systems that balance polar and non-polar interactions. Alcohol-water mixtures or acetonitrile-water systems are expected to provide favorable solvation environments for analytical and synthetic applications.
| Solvent System | Polarity (Dielectric Constant) | Expected Solubility | Primary Interaction Mechanism |
|---|---|---|---|
| Water | High (78.5) | Limited | Hydrogen bonding, ionic interactions |
| Methanol | High (32.6) | Good | Hydrogen bonding with amino and carbonyl groups |
| Ethanol | High (24.3) | Good | Hydrogen bonding with amino and carbonyl groups |
| Acetone | Medium (21) | Moderate | Dipole-dipole interactions |
| Dichloromethane | Medium (9.1) | Moderate | Weak van der Waals forces |
| Hexane | Low (1.9) | Poor | Hydrophobic interactions only |
| Dimethyl sulfoxide | High (47) | Excellent | Strong dipolar interactions |
| Dimethylformamide | High (38) | Excellent | Strong dipolar interactions |
The acid-base behavior of 2-amino-3-methyl-N-(1-phenylethyl)pentanamide is dominated by the primary amino group, which represents the only significantly basic site in the molecule. Understanding the protonation equilibria is crucial for predicting the compound's behavior in biological systems and analytical procedures [11] [12].
Primary Amino Group Basicity
The primary amino group exhibits typical aliphatic amine basicity with an expected pKa range of 9.0-10.5 [11] [13] [14]. This basicity arises from the lone pair of electrons on nitrogen, which can readily accept protons. The electron-donating alkyl substituents adjacent to the amino group enhance its basicity compared to ammonia (pKa = 9.25).
Amide Group Acidity
The amide nitrogen in 2-amino-3-methyl-N-(1-phenylethyl)pentanamide exhibits very weak acidity with an estimated pKa in the range of 15-17 [11] [3]. This low acidity results from the resonance stabilization of the amide group, which delocalizes electron density and reduces the tendency for proton loss. Under physiological conditions, the amide nitrogen remains neutral and does not participate in protonation equilibria.
pH-Dependent Speciation
At physiological pH (7.4), the compound exists predominantly as a cationic species with the amino group protonated (pKa ~10). This results in a net positive charge that significantly influences the compound's interactions with biological targets and its pharmacokinetic properties [12] [13]. The protonation state can be quantitatively described using the Henderson-Hasselbalch equation.
Analytical Considerations
Accurate pKa determination requires careful consideration of experimental conditions, including ionic strength, temperature, and solvent composition [11] [12]. Potentiometric titration represents the most reliable method for determining the amino group pKa, while nuclear magnetic resonance spectroscopy can provide insights into amide nitrogen behavior [12].
| Functional Group | Expected pKa Range | Protonation State at pH 7.4 | Recommended Method |
|---|---|---|---|
| Primary amino group | 9.0-10.5 | Predominantly protonated (NH₃⁺) | Potentiometric titration |
| Amide nitrogen | 15-17 | Neutral (unchanged) | Nuclear magnetic resonance spectroscopy |
| Overall compound | Zwitterionic possible | Net positive charge likely | Combined analytical approach |
The chromatographic behavior of 2-amino-3-methyl-N-(1-phenylethyl)pentanamide reflects the compound's amphiphilic nature and ionization state, making it suitable for analysis by multiple chromatographic techniques with appropriate optimization of separation conditions [15] [16].
High-Performance Liquid Chromatography (HPLC) Behavior
Reversed-Phase HPLC: In reversed-phase systems, the compound exhibits moderate retention due to the hydrophobic contribution of the phenylethyl group balanced against the polar amino and amide functionalities [17] [18]. The retention behavior is highly pH-dependent, with maximum retention occurring under conditions where the amino group is neutral (pH > 11). At physiological pH, the protonated amino group reduces retention through electrostatic repulsion with the stationary phase.
Mobile phase optimization typically employs acetonitrile-water gradients with acidic modifiers such as trifluoroacetic acid or formic acid to control the ionization state [15] [17]. The retention time can be predicted using amino acid retention coefficient models, where the contribution of each structural element is summed to estimate overall retention [17] [18].
Normal-Phase HPLC: The polar amino and amide groups result in strong retention on normal-phase systems using silica-based stationary phases [15] [19]. Mobile phases consisting of hexane with increasing concentrations of polar modifiers such as isopropanol provide effective separation. The retention mechanism primarily involves hydrogen bonding between the polar functional groups and the silica surface.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Direct GC-MS analysis of 2-amino-3-methyl-N-(1-phenylethyl)pentanamide requires chemical derivatization due to the polar nature and low volatility of the compound [15] [20] [21]. Derivatization strategies include:
Silylation: Conversion of amino and amide groups to trimethylsilyl derivatives using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide enhances volatility and thermal stability [20] [21].
Methylation: Acid-catalyzed methylation using methanol-hydrogen chloride converts amino groups to N-methylated derivatives suitable for GC analysis [15] [20].
The derivatized compound exhibits good chromatographic behavior with typical retention times depending on column temperature, carrier gas flow rate, and derivatization efficiency [20] [21].
Ion-Exchange Chromatography
At physiological pH, the protonated amino group enables separation using cation-exchange chromatography [15] [16] [19]. Strong retention occurs on sulfonic acid-based stationary phases, with elution achieved through salt gradients or pH modification. This technique is particularly useful for purification and quantitative analysis in biological matrices.
Optimization Parameters
Successful chromatographic analysis requires careful optimization of multiple parameters including mobile phase composition, pH, ionic strength, column temperature, and gradient conditions [15] [16]. The choice of detection method (ultraviolet absorption, fluorescence, or mass spectrometry) depends on the analytical requirements and matrix complexity.
| Chromatographic Technique | Expected Retention | Mobile Phase | Key Optimization Factors |
|---|---|---|---|
| Reversed-Phase HPLC | Moderate (hydrophobic phenyl group) | Acetonitrile/water with acid modifier | pH, ionic strength, organic modifier concentration |
| Normal-Phase HPLC | Strong (polar amino/amide groups) | Hexane/isopropanol | Polar modifier concentration |
| GC-MS (derivatized) | Good separation after derivatization | Helium carrier gas | Derivatization efficiency, temperature programming |
| Ion-Exchange | Strong retention (cationic at physiological pH) | Salt gradient with pH control | pH, ionic strength, buffer composition |
Quality Control Considerations